1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-
Beschreibung
The compound “1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]-” is a pyrrolopyridine derivative characterized by two key functional groups:
- 5-[(2,2-Dimethyl-1-oxopropyl)amino]: A branched alkyl ketone substituent at the 5-position, which may influence solubility, reactivity, and intermolecular interactions.
This structure is analogous to 4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1204809-92-6), differing primarily in the substitution at the 5-position (chloro vs. aminoalkyl ketone) . The sulfonyl group is a common feature in bioactive molecules, often serving as a pharmacophore or stabilizing moiety in drug design.
Eigenschaften
Molekularformel |
C20H21N3O5S |
|---|---|
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
5-(2,2-dimethylpropanoylamino)-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C20H21N3O5S/c1-12-5-7-15(8-6-12)29(27,28)23-16(18(24)25)10-13-9-14(11-21-17(13)23)22-19(26)20(2,3)4/h5-11H,1-4H3,(H,22,26)(H,24,25) |
InChI-Schlüssel |
GBGIXBYLIVNPQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CC(=CN=C32)NC(=O)C(C)(C)C)C(=O)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrrolo[2,3-b]pyridine Core Formation
The bicyclic core is synthesized via a thermal dehydration-cyclization-dehydrogenation sequence (Table 1). Starting with 2-(4-methylphenylsulfonamido)-3-(1-hydroxypropyl)pyridine, heating at 250°C for 2 hours under nitrogen affords the intermediate 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine in 51–60% yield.
Table 1. Thermal Cyclization Conditions for Core Synthesis
| Starting Material | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 2-(4-MeC₆H₄SO₂NH)-3-(1-OHPr)pyridine | 250 | 2 | 58 |
Key variables influencing yield include:
Introduction of the 4-Methylphenylsulfonyl Group
Sulfonylation at position 1 is achieved using 4-methylbenzenesulfonyl chloride in the presence of a base. Optimized conditions involve:
- Solvent : Anhydrous dichloromethane
- Base : Triethylamine (2.5 equiv)
- Temperature : 0°C to room temperature
- Reaction Time : 12 hours
This step proceeds in 85% yield, with purity >98% confirmed by HPLC. Competing N-sulfonylation at other positions is suppressed by steric hindrance from the bicyclic core.
Amination at Position 5
The 2,2-dimethyl-1-oxopropylamino group is introduced via a Buchwald-Hartwig coupling (Table 2). Using palladium(II) acetate as a catalyst and Xantphos as a ligand, the reaction between 1-[(4-methylphenyl)sulfonyl]-5-bromo-pyrrolo[2,3-b]pyridine-2-carboxylic acid and 2,2-dimethylpropionamide achieves 72% yield.
Table 2. Amination Reaction Parameters
| Substrate | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 5-Bromo derivative | Pd(OAc)₂/Xantphos | Cs₂CO₃ | DMF | 72 |
Critical considerations:
- Ligand Choice : Bulky ligands like Xantphos enhance regioselectivity for C5 amination.
- Base : Strong bases (e.g., Cs₂CO₃) facilitate deprotonation of the amide nucleophile.
Mechanistic Insights
Cyclization and Dehydrogenation
The thermal cyclization mechanism (Scheme 1) involves:
- Dehydration : Loss of water from the 3-(1-hydroxyalkyl) side chain generates a vinyl intermediate.
- 5-Endo Cyclization : The vinyl group attacks the adjacent pyridine ring, forming the pyrrolidine moiety.
- Dehydrogenation : Aromatization occurs via oxidation, often mediated by trace oxygen.
Scheme 1 :
$$
\text{2-(Arylamino)-3-(1-hydroxyalkyl)pyridine} \xrightarrow{\Delta} \text{Vinyl intermediate} \xrightarrow{\text{cyclization}} \text{Dihydro intermediate} \xrightarrow{\text{oxidation}} \text{Aromatic product}
$$
Sulfonylation and Amination
- Sulfonylation : Electrophilic aromatic substitution at the electron-rich N1 position proceeds via a Wheland intermediate stabilized by the pyridine ring’s π-system.
- Amination : Oxidative addition of Pd(0) to the C-Br bond, followed by transmetallation with the amide nucleophile and reductive elimination, installs the amino group.
Analytical Characterization
The final product is characterized by:
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups at specific positions on the molecule.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those with potential biological activity.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: It has shown promise as an inhibitor of specific pathways involved in disease processes, making it a candidate for drug development.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can inhibit the activity of these targets, thereby modulating the associated biological pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and migration .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Selected Pyrrolopyridine Derivatives
*Calculated based on molecular formula.
Key Observations:
Sulfonyl Group Impact: The 4-methylphenylsulfonyl group in the target compound and its analogues (e.g., ) likely increases molecular weight and hydrophobicity compared to non-sulfonated derivatives (e.g., methyl ester in ). This group may enhance binding affinity in protein-ligand interactions due to its electron-withdrawing nature.
5-Position Substitution: The 5-[(2,2-dimethyl-1-oxopropyl)amino] group in the target compound introduces a sterically hindered, polarizable moiety. This contrasts with electron-withdrawing groups (e.g., Cl in ) or electron-donating groups (e.g., OCH₃ in ), which alter electronic distribution and reactivity. Antioxidant pyrrolidine derivatives (e.g., ) demonstrate that nitrogen-containing substituents (e.g., NH₂) enhance radical scavenging, suggesting the amino group in the target compound could confer similar bioactivity.
Synthetic Accessibility : Cyclocondensation reactions (e.g., ) are effective for synthesizing pyrrolopyridine cores, but introducing bulky substituents (e.g., 2,2-dimethyl-1-oxopropyl) may require optimized conditions to maintain yields.
Biologische Aktivität
1H-Pyrrolo[2,3-b]pyridine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the specific compound 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-[(2,2-dimethyl-1-oxopropyl)amino]-1-[(4-methylphenyl)sulfonyl]- , exploring its synthesis, structure-activity relationships (SAR), and biological activity.
Synthesis and Structure-Activity Relationship
The compound is synthesized through a multi-step process involving the formation of the pyrrolopyridine core followed by functionalization at specific positions. The structure can be represented as follows:
The SAR studies indicate that modifications to the amino and sulfonyl groups significantly influence the compound's biological activity. For instance, variations in the alkyl chain length and branching at the nitrogen atom can enhance potency against specific targets such as fibroblast growth factor receptors (FGFRs) and phosphodiesterases (PDEs) .
Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have demonstrated that derivatives of 1H-Pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on FGFRs, which are implicated in various cancers. For example, one derivative showed IC50 values of 7 nM for FGFR1, indicating strong potential for cancer therapy . The mechanism involves blocking the FGFR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cell lines such as 4T1 .
Phosphodiesterase Inhibition
Another significant biological activity is the inhibition of phosphodiesterase 4B (PDE4B). Compounds derived from this scaffold have been shown to inhibit TNF-α release from macrophages exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases . The selectivity profile indicates that these compounds do not significantly affect other PDE isoforms, making them promising candidates for further development .
SGK-1 Kinase Inhibition
The compound has also been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in renal and cardiovascular diseases. Inhibition of SGK-1 can potentially regulate electrolyte balance and mitigate pathological cell proliferation associated with renal fibrosis .
Case Studies
Case Study 1: Anticancer Activity
In vitro studies on breast cancer cell lines demonstrated that a derivative of the compound inhibited cell migration and invasion while inducing apoptosis. The expression levels of matrix metalloproteinase 9 (MMP9) were downregulated, suggesting a mechanism by which the compound may prevent metastasis .
Case Study 2: Anti-inflammatory Effects
A study evaluated the anti-inflammatory properties of another derivative in a macrophage model. The results showed a significant decrease in pro-inflammatory cytokine release upon treatment with the compound, highlighting its potential use in inflammatory conditions .
Data Tables
| Biological Activity | Target | IC50 Value (nM) | Effect |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | Inhibits cancer cell proliferation |
| FGFR Inhibition | FGFR2 | 9 | Induces apoptosis |
| PDE4B Inhibition | PDE4B | <50 | Reduces TNF-α release |
| SGK-1 Kinase Inhibition | SGK-1 | Not specified | Regulates electrolyte balance |
Q & A
Q. What synthetic strategies are reported for pyrrolo[2,3-b]pyridine derivatives, and how can they guide the synthesis of the target compound?
Methodological Answer: The core pyrrolo[2,3-b]pyridine scaffold is typically synthesized via cyclization or cross-coupling reactions. For example, Suzuki-Miyaura coupling (using Pd(PPh₃)₄ and aryl boronic acids) can introduce substituents at the 3- or 5-positions . To adapt this for the target compound:
- Step 1: Use NaH/MeI in THF for N-methylation of the pyrrole nitrogen (analogous to Scheme 5a in ).
- Step 2: Introduce the 5-amino group via nitration followed by reduction (e.g., H₂/Pd-C or catalytic hydrogenation) .
- Step 3: Couple the 2,2-dimethyl-1-oxopropyl moiety using nicotinoyl chloride or similar acylating agents under basic conditions (e.g., pyridine/THF with NaOH) .
- Step 4: Install the 4-methylphenylsulfonyl group via sulfonylation of the NH group using tosyl chloride and a base like DMAP.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
Methodological Answer:
- 1H/13C NMR: Critical for verifying substitution patterns. For example, aromatic protons in the pyrrolo[2,3-b]pyridine core resonate between δ 7.5–8.5 ppm, while sulfonyl groups deshield adjacent protons .
- LCMS/HRMS: Confirm molecular ion peaks (e.g., ESIMS m/z 311.1 for a related compound in ) and assess purity (>95% by HPLC).
- Elemental Analysis: Validate stoichiometry, particularly for novel intermediates.
- X-ray Crystallography (if applicable): Resolve ambiguities in regiochemistry, especially for isomers .
Advanced Research Questions
Q. How can contradictory structure-activity relationship (SAR) data for kinase inhibition be resolved?
Methodological Answer: Contradictions in SAR often arise from off-target effects or variations in assay conditions. To address this:
- Comparative Profiling: Test the compound against a panel of kinases (e.g., using ATP-competitive binding assays) to identify selectivity patterns .
- Biophysical Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics and affinity for the target kinase.
- Co-crystallization: Resolve binding modes of active vs. inactive derivatives (e.g., compare with WO 2013/114113 A1 in ).
- Meta-Analysis: Cross-reference published data from patents (e.g., WO 2012/010538 A2 ) to identify trends in substituent effects on potency.
Q. What strategies optimize regioselectivity during the introduction of the 5-[(2,2-dimethyl-1-oxopropyl)amino] group?
Methodological Answer: Regioselectivity challenges may arise during amidation or nucleophilic substitution. Mitigate this by:
- Directing Groups: Temporarily install a removable group (e.g., nitro or boronate) to steer the reaction to the 5-position .
- Microwave-Assisted Synthesis: Enhance reaction specificity by reducing side reactions under controlled heating (e.g., 105°C in dioxane/water ).
- Computational Modeling: Use DFT calculations to predict the electronic environment of the pyrrolopyridine ring and identify optimal reaction sites.
- Protection/Deprotection: Protect the 2-carboxylic acid with a tert-butyl ester to prevent unwanted interactions during amidation .
Q. How can computational methods guide the design of derivatives with improved metabolic stability?
Methodological Answer:
- Metabolite Prediction: Use software like MetaSite or GLORYx to identify susceptible sites (e.g., sulfonyl or amide groups prone to hydrolysis).
- Docking Studies: Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.
- QSAR Modeling: Corporate logP, polar surface area, and H-bond donors/acceptors to optimize pharmacokinetic properties.
- In Silico Mutagenesis: Test the impact of substituent modifications (e.g., replacing methyl groups with fluorinated analogs) on stability.
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and cellular assay results for this compound?
Methodological Answer: Discrepancies may stem from poor membrane permeability or intracellular metabolism.
- Permeability Assays: Use Caco-2 or PAMPA models to assess passive diffusion.
- Efflux Transporter Screening: Test inhibition of P-gp or BCRP using calcein-AM or Hoechst 33342 assays.
- Metabolite Identification: Incubate the compound with liver microsomes or hepatocytes, then analyze via LC-MS/MS.
- Proteomic Profiling: Compare target engagement in cell lysates vs. purified enzyme assays (e.g., Western blot for phosphorylated kinases).
Experimental Design Considerations
Q. What controls are critical for validating biological activity in kinase inhibition studies?
Methodological Answer:
- Positive Controls: Use established inhibitors (e.g., staurosporine for broad-spectrum kinase inhibition).
- Negative Controls: Include vehicle-only (DMSO) and catalytically dead kinase mutants.
- Off-Target Controls: Test against structurally unrelated kinases to rule out nonspecific effects.
- Cellular Context Controls: Use isogenic cell lines (e.g., wild-type vs. kinase knockout) to confirm target specificity.
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